molecular formula C16H11NO5 B13362803 2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid

2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid

Cat. No.: B13362803
M. Wt: 297.26 g/mol
InChI Key: FFYAWJNRPVNAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid is a complex organic compound with a molecular formula of C16H11NO5 It is characterized by the presence of a phenoxy group attached to an isoindolinone core, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid typically involves the reaction of phthalic anhydride with phenol to form 5-phenoxyphthalic acid This intermediate is then subjected to cyclization with ammonia or an amine to yield the isoindolinone structure

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The isoindolinone core can be reduced to form dihydro derivatives.

    Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoindolinone derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group and isoindolinone core are crucial for binding to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.

    Phthalimido derivatives: Compounds with a phthalimide core, similar to the isoindolinone structure.

Uniqueness: 2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid is unique due to the combination of its phenoxy group and isoindolinone core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-(1,3-dioxo-5-phenoxyisoindol-2-yl)acetic acid

InChI

InChI=1S/C16H11NO5/c18-14(19)9-17-15(20)12-7-6-11(8-13(12)16(17)21)22-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

FFYAWJNRPVNAHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.